Cas no 832681-49-9 (2-(4-cyclopropaneamidophenyl)acetic Acid)
2-(4-cyclopropaneamidophenyl)acetic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-(Cyclopropanecarboxamido)phenyl)acetic acid
- {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid
- {4-[(cyclopropylcarbonyl)amino]phenyl}acetic acid(SALTDATA: FREE)
- 2-[4-(cyclopropanecarbonylamino)phenyl]acetic acid
- DTXSID70361392
- BS-36130
- EN300-93004
- SR-01000297551-1
- AKOS000138973
- CS-0264517
- 2-(4-cyclopropaneamidophenyl)acetic acid
- 832681-49-9
- 2-(4-(Cyclopropanecarboxamido)phenyl)aceticacid
- Z224199496
- MFCD06091613
- SR-01000297551
- (4-CYCLOPROPANEAMIDOPHENYL)ACETIC ACID
- DB-310771
- STK277064
- {4-[(Cyclopropylcarbonyl)amino]phenyl }acetic acid
- G37769
- 2-(4-cyclopropaneamidophenyl)acetic Acid
-
- MDL: MFCD06091613
- Inchi: 1S/C12H13NO3/c14-11(15)7-8-1-5-10(6-2-8)13-12(16)9-3-4-9/h1-2,5-6,9H,3-4,7H2,(H,13,16)(H,14,15)
- InChI Key: BVWJWGOECZCPCT-UHFFFAOYSA-N
- SMILES: O=C(C1CC1)NC1C=CC(CC(=O)O)=CC=1
Computed Properties
- Exact Mass: 219.09000
- Monoisotopic Mass: 219.09
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 278
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 66.4Ų
Experimental Properties
- Density: 1.376
- Boiling Point: 485.6°C at 760 mmHg
- Flash Point: 247.5°C
- Refractive Index: 1.658
- PSA: 66.40000
- LogP: 1.73520
2-(4-cyclopropaneamidophenyl)acetic Acid Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(4-cyclopropaneamidophenyl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B429470-25mg |
2-(4-cyclopropaneamidophenyl)acetic Acid |
832681-49-9 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B429470-50mg |
2-(4-cyclopropaneamidophenyl)acetic Acid |
832681-49-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B429470-250mg |
2-(4-cyclopropaneamidophenyl)acetic Acid |
832681-49-9 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM282241-1g |
2-(4-(Cyclopropanecarboxamido)phenyl)acetic acid |
832681-49-9 | 95% | 1g |
$253 | 2023-02-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335187-50mg |
2-(4-Cyclopropaneamidophenyl)acetic acid |
832681-49-9 | 95+% | 50mg |
¥1047.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335187-100mg |
2-(4-Cyclopropaneamidophenyl)acetic acid |
832681-49-9 | 95+% | 100mg |
¥1682.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335187-250mg |
2-(4-Cyclopropaneamidophenyl)acetic acid |
832681-49-9 | 95+% | 250mg |
¥2419.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335187-500mg |
2-(4-Cyclopropaneamidophenyl)acetic acid |
832681-49-9 | 95+% | 500mg |
¥4071.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335187-1g |
2-(4-Cyclopropaneamidophenyl)acetic acid |
832681-49-9 | 95+% | 1g |
¥4511.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335187-2.5g |
2-(4-Cyclopropaneamidophenyl)acetic acid |
832681-49-9 | 95+% | 2.5g |
¥9453.00 | 2024-07-28 |
2-(4-cyclopropaneamidophenyl)acetic Acid Suppliers
2-(4-cyclopropaneamidophenyl)acetic Acid Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 2-(4-cyclopropaneamidophenyl)acetic Acid
2-(4-Cyclopropaneamidophenyl)Acetic Acid (CAS No. 832681-49-9): A Comprehensive Overview
2-(4-Cyclopropaneamidophenyl)acetic acid, a compound with the CAS registry number 832681-49-9, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropane ring with an amide group attached to a phenyl ring, further linked to an acetic acid moiety. Its structure not only makes it a valuable tool in synthetic chemistry but also positions it as a potential candidate for various applications in drug discovery and materials science.
The synthesis of 2-(4-cyclopropaneamidophenyl)acetic acid involves a series of well-established organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Recent advancements in catalytic methods have enabled the efficient construction of the cyclopropane ring, which is a key feature of this compound. Researchers have explored various catalysts, such as transition metal complexes and organocatalysts, to optimize the synthesis process, ensuring high yields and selectivity. These developments highlight the importance of green chemistry principles in modern organic synthesis, emphasizing the use of sustainable methods to minimize environmental impact.
One of the most intriguing aspects of 2-(4-cyclopropaneamidophenyl)acetic acid is its potential as a building block in medicinal chemistry. The compound's structure allows for extensive functionalization, enabling researchers to explore its role as a scaffold for drug candidates. For instance, studies have shown that derivatives of this compound exhibit promising activity against various biological targets, including enzymes involved in inflammatory pathways and receptors associated with neurodegenerative diseases. These findings underscore the importance of diversity-oriented synthesis in drug discovery, where structural diversity is leveraged to identify novel therapeutic agents.
Moreover, 2-(4-cyclopropaneamidophenyl)acetic acid has been utilized in the development of advanced materials, particularly in the field of polymer science. The compound's ability to form stable covalent bonds under mild conditions makes it an ideal monomer for synthesizing high-performance polymers. Recent research has focused on its application in creating stimuli-responsive materials, which can alter their properties in response to external stimuli such as temperature or pH changes. Such materials hold great promise for applications in sensors, drug delivery systems, and adaptive textiles.
The pharmacokinetic properties of 2-(4-cyclopropaneamidophenyl)acetic acid have also been extensively studied to evaluate its suitability as a drug candidate. Preclinical studies indicate that the compound exhibits favorable absorption and bioavailability profiles, making it a promising lead for further development. Additionally, its metabolic stability has been assessed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), providing insights into its potential for long-term therapeutic use.
In conclusion, 2-(4-cyclopropaneamidophenyl)acetic acid (CAS No. 832681-49-9) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, coupled with recent advancements in synthetic methods and pharmacological studies, positions it as a valuable asset in both academic research and industrial applications. As researchers continue to explore its potential, this compound is likely to play an increasingly important role in shaping future innovations in chemistry and medicine.
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